molecular formula C19H20BrN3O2 B11564994 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,6-diethylphenyl)-2-oxoacetamide

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,6-diethylphenyl)-2-oxoacetamide

Cat. No.: B11564994
M. Wt: 402.3 g/mol
InChI Key: ZJVKWPOELABHDO-CIAFOILYSA-N
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Description

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group and a hydrazinecarbonyl moiety, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE typically involves the reaction of 3-bromobenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

When compared to similar compounds, 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE stands out due to its unique combination of a bromophenyl group and a hydrazinecarbonyl moiety. Similar compounds include:

  • 1-{N’-[(E)-(3-chlorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-diethylphenyl)formamide
  • 1-{N’-[(E)-(3-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-diethylphenyl)formamide
  • 1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}-N-(2,6-diethylphenyl)formamide

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical and biological properties.

Properties

Molecular Formula

C19H20BrN3O2

Molecular Weight

402.3 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2,6-diethylphenyl)oxamide

InChI

InChI=1S/C19H20BrN3O2/c1-3-14-8-6-9-15(4-2)17(14)22-18(24)19(25)23-21-12-13-7-5-10-16(20)11-13/h5-12H,3-4H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

ZJVKWPOELABHDO-CIAFOILYSA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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